Hexanoic acid, 6-[(3-methoxyphenyl)thio]-

Regioisomerism SAR Arylthioalkanoic Acid

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- (CAS: 1597111-62-0) is a thioether-functionalized medium-chain fatty acid derivative. Its molecular architecture combines a flexible hexanoic acid backbone with a terminal 3-methoxyphenylthio group, conferring a molecular weight of 254.35 g/mol and a molecular formula of C₁₃H₁₈O₃S.

Molecular Formula C13H18O3S
Molecular Weight 254.35 g/mol
Cat. No. B12069344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 6-[(3-methoxyphenyl)thio]-
Molecular FormulaC13H18O3S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)SCCCCCC(=O)O
InChIInChI=1S/C13H18O3S/c1-16-11-6-5-7-12(10-11)17-9-4-2-3-8-13(14)15/h5-7,10H,2-4,8-9H2,1H3,(H,14,15)
InChIKeyXGVBCLFZTVQOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanoic Acid, 6-[(3-Methoxyphenyl)thio]-: Structural Identity, Physicochemical Profile, and Research Applications


Hexanoic acid, 6-[(3-methoxyphenyl)thio]- (CAS: 1597111-62-0) is a thioether-functionalized medium-chain fatty acid derivative . Its molecular architecture combines a flexible hexanoic acid backbone with a terminal 3-methoxyphenylthio group, conferring a molecular weight of 254.35 g/mol and a molecular formula of C₁₃H₁₈O₃S . The compound is commercially available with a minimum purity specification of 95% . This compound serves as a key intermediate in the synthesis of novel arylthioalkanoic acid analogs and has been investigated within the context of lipoxygenase inhibition and antioxidant activity [1].

Why Closely Related Arylthio Hexanoic Acids Cannot Substitute Hexanoic Acid, 6-[(3-Methoxyphenyl)thio]- in Specialized Research


The presence and position of the methoxy substituent on the phenyl ring, combined with the terminal placement of the thioether linkage on the hexanoic acid chain, are critical structural determinants of biological activity and physicochemical behavior . Analogous compounds lacking the methoxy group (e.g., 6-(phenylthio)hexanoic acid) or featuring different substitution patterns (e.g., 4-methoxyphenyl or 3,5-dimethoxyphenyl) exhibit divergent interaction profiles with key enzymatic targets such as tubulin and lipoxygenase, as well as altered lipophilicity and metabolic stability [1]. Therefore, generic substitution without precise structural matching can compromise experimental reproducibility and invalidate structure-activity relationship (SAR) interpretations .

Quantitative Differentiation of Hexanoic Acid, 6-[(3-Methoxyphenyl)thio]- Against Structural Analogs and In-Class Candidates


Regioisomeric Differentiation: 3-Methoxy Substitution vs. 4-Methoxy Analog

The specific 3-methoxy substitution on the phenyl ring of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is a key differentiator from its 4-methoxy regioisomer (Hexanoic acid, 6-[(4-methoxyphenyl)thio]-) . While direct head-to-head bioactivity data for this specific pair are not publicly available, class-level evidence from related arylthioindole systems demonstrates that a 3-methoxyphenylthio moiety confers effective tubulin assembly inhibition, whereas the 4-methoxy analog shows significantly reduced potency [1]. This regioisomeric difference is critical for SAR campaigns where subtle electronic and steric variations dictate target engagement [1].

Regioisomerism SAR Arylthioalkanoic Acid

Chain Length and Thioether Position: Terminal vs. Alpha-Substituted Analogs

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- features a terminal thioether on a six-carbon chain, distinguishing it from α-substituted analogs like 2-mercaptohexanoic acid derivatives [1]. The lead compound 2-(4-(3-biphenyloxypropoxy)phenylthio)hexanoic acid (an alpha-substituted analog) displays potent dual inhibition of human 5-LO (IC50 = 3.5 μM) and mPGES-1 (IC50 = 2.2 μM) in cell-free assays [1]. While the 6-substituted target compound is not expected to directly replicate this activity, its distinct chain position offers a unique spatial orientation for exploring alternative enzyme interactions or optimizing metabolic stability .

Chain Length Thioether Position Lipoxygenase Inhibition

Synthetic Accessibility: Gram-Scale Preparation and Purity Specification

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is commercially available with a guaranteed minimum purity of 95%, as specified by suppliers like AKSci . This contrasts with many in-class analogs which may only be available as custom synthesis projects or in lower purity grades . The ability to obtain this compound in high purity and on a gram scale supports its use as a reliable building block in multi-step synthetic sequences, reducing the burden of in-house purification and characterization .

Synthetic Intermediate Purity Gram-Scale

Physicochemical Property Profile: Calculated vs. Experimental Values

The molecular structure of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- yields a calculated molecular weight of 254.35 g/mol and a molecular formula of C₁₃H₁₈O₃S . In comparison, the alpha-substituted analog 2-(4-(3-biphenyloxypropoxy)phenylthio)hexanoic acid has a substantially higher molecular weight (approximately 476 g/mol) and increased aromatic surface area, which can negatively impact solubility and permeability [1]. The smaller, less lipophilic target compound may offer advantages in formulations requiring improved aqueous solubility or in assays where non-specific binding is a concern .

Physicochemical Properties Lipophilicity Drug-likeness

Optimal Research and Industrial Application Scenarios for Hexanoic Acid, 6-[(3-Methoxyphenyl)thio]-


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Lipoxygenase Inhibitors

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- serves as a valuable scaffold for SAR studies targeting 5-lipoxygenase (5-LO) and related inflammatory pathways. Its terminal thioether and 3-methoxyphenyl motifs, distinct from the alpha-substituted analogs described by Hieke et al. , allow medicinal chemists to systematically probe the impact of chain position and aryl substitution on enzyme inhibition potency and selectivity. The compound can be used to generate focused libraries via amide coupling or esterification at the carboxylic acid terminus, enabling rapid identification of novel leads with improved metabolic stability.

Chemical Biology: Development of Tubulin Polymerization Probes

Based on class-level evidence from arylthioindole systems , the 3-methoxyphenylthio moiety is a privileged fragment for targeting tubulin. Hexanoic acid, 6-[(3-methoxyphenyl)thio]- can be elaborated via conjugation to fluorescent dyes or affinity tags (e.g., biotin) at the carboxylic acid handle, creating novel chemical probes for studying tubulin dynamics in live cells or for target identification experiments. Its distinct chemical space compared to the parent arylthioindoles may reveal novel binding modes or reduced off-target effects.

Synthetic Chemistry: Building Block for Complex Molecule Construction

The compound's high purity (≥95%) and commercial availability make it a reliable and convenient building block for multi-step organic synthesis. The carboxylic acid group can be activated (e.g., as an acid chloride or active ester) for coupling with amines or alcohols, while the thioether linkage provides a stable, non-labile tether to the aromatic ring. This facilitates the construction of more complex molecules, such as macrocycles, peptidomimetics, or functionalized lipids, for diverse research applications.

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